molecular formula C14H10BrN B585507 4'-Bromomethyl-2-cyanobiphenyl-d4 CAS No. 1420880-42-7

4'-Bromomethyl-2-cyanobiphenyl-d4

Cat. No.: B585507
CAS No.: 1420880-42-7
M. Wt: 276.169
InChI Key: LFFIEVAMVPCZNA-KDWZCNHSSA-N
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Description

4’-Bromomethyl-2-cyanobiphenyl-d4 is a deuterated analogue of 4’-Bromomethyl-2-cyanobiphenyl. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of 4’-Bromomethyl-2-cyanobiphenyl-d4 is C14H6D4BrN, and it has a molecular weight of 276.16 . This compound is primarily used in scientific research, particularly in studies involving protein-binding and receptor interactions.

Preparation Methods

The synthesis of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves several steps:

    Starting Material: The synthesis begins with 2-cyano-4-methylbiphenyl.

    Bromination: The methyl group is brominated using a brominating agent such as dibromo hydantoin in the presence of a radical initiator.

    Deuteration: The brominated intermediate is then subjected to deuteration to replace hydrogen atoms with deuterium. This step may involve the use of deuterated reagents and solvents.

    Crystallization: The final product is obtained by crystallization from the reaction mixture.

Chemical Reactions Analysis

4’-Bromomethyl-2-cyanobiphenyl-d4 undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines under appropriate conditions.

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Major products formed from these reactions include substituted biphenyl derivatives, aldehydes, carboxylic acids, and amines .

Scientific Research Applications

4’-Bromomethyl-2-cyanobiphenyl-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 4’-Bromomethyl-2-cyanobiphenyl-d4 involves its interaction with molecular targets such as receptors and enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4’-Bromomethyl-2-cyanobiphenyl-d4 can be compared with other similar compounds, such as:

The uniqueness of 4’-Bromomethyl-2-cyanobiphenyl-d4 lies in its deuterated nature, which provides advantages in certain analytical and research applications, such as improved stability and reduced metabolic degradation .

Properties

IUPAC Name

2-[4-(bromomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8H,9H2/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIEVAMVPCZNA-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CBr)[2H])[2H])C2=CC=CC=C2C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181453
Record name 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420880-42-7
Record name 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420880-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(Bromomethyl)[1,1′-biphenyl-2′,3′,5′,6′-d4]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 467.3 g of 2-cyano-4'-methylbiphenyl prepared above are dissolved in 4.7l of 1,2-dichloroethane in the presence of 467.3 g of N-bromosuccinimide and 9.3 g of benzoyl peroxide. The mixture is heated very gradually so as to have good control over the exothermic effect. It is subsequently refluxed for 4 h, cooled to 50° C. and then washed 3 times with hot water and dried and the organic phase is concentrated to give cream-colored crystals.
Quantity
467.3 g
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467.3 g
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9.3 g
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4.7 L
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Synthesis routes and methods II

Procedure details

A mixture of 2-(4-methylphenyl)benzonitrile [MPB] 23 g, NBS 22 g and 2,2′-azobis(2,4-dimethylvaleronitrile) 47 mg was suspended in dichloromethane 44 ml and the mixture was stirred at 45-50° C. for about 5 hours. To the reaction mixture was added water 46 ml and the organic layer was separated. This operation was conducted three times. The organic layer was concentrated and acetonitrile 50 ml was added to the concentrate. The solution was again concentrated and acetonitrile 50 ml was added to the concentrate to give acetonitrile solution of 2-(4-bromomethylphenyl)benzonitrile [BMB] (116 g; Yield based on the theoretical amount of (2-(4-bromomethylphenyl)benzonitrile: 84%).
Quantity
23 g
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22 g
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47 mg
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46 mL
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44 mL
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Synthesis routes and methods III

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Synthesis routes and methods IV

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